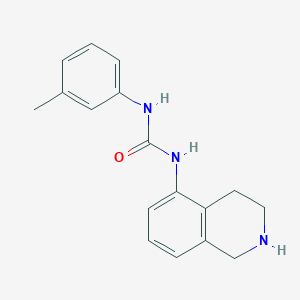
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Übersicht
Beschreibung
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea (CAS No. 1157922-56-9) is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19N3O
- Molecular Weight : 281.35 g/mol
- SMILES Notation : CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2CCNC3
Biological Activity Overview
Research on this compound is still emerging, with limited published data. However, its structural features suggest potential interactions with various biological targets. The compound's urea moiety and tetrahydroisoquinoline structure are known to influence several pharmacological activities.
The mechanisms through which this compound may exert its effects include:
- Receptor Modulation : The tetrahydroisoquinoline scaffold is often associated with modulation of neurotransmitter receptors, particularly in the central nervous system (CNS).
- Enzyme Inhibition : The urea group may interact with enzymes involved in metabolic pathways or signal transduction.
Research Findings
Currently, there is a lack of comprehensive studies specifically targeting the biological activity of this compound. However, related compounds in the same class have demonstrated various pharmacological effects:
Case Studies and Related Research
- Neuroprotective Effects : Similar tetrahydroisoquinoline derivatives have shown neuroprotective properties in models of neurodegenerative diseases.
- Antidepressant Activity : Some studies suggest that compounds with similar structures may exhibit antidepressant effects by influencing serotonin and dopamine pathways.
- Anticancer Potential : Compounds with urea groups have been investigated for their ability to inhibit tumor growth by targeting specific cellular pathways.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 282.16008 | 166.8 |
| [M+Na]+ | 304.14202 | 178.9 |
| [M+NH4]+ | 299.18662 | 175.0 |
| [M+K]+ | 320.11596 | 171.3 |
| [M-H]- | 280.14552 | 171.9 |
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-4-2-6-14(10-12)19-17(21)20-16-7-3-5-13-11-18-9-8-15(13)16/h2-7,10,18H,8-9,11H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFORYBYXLAHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=C2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















